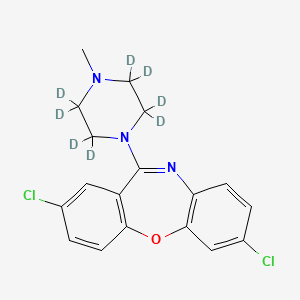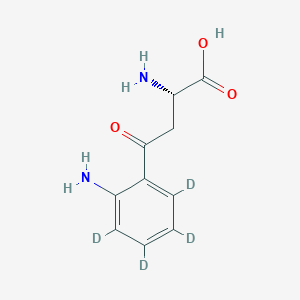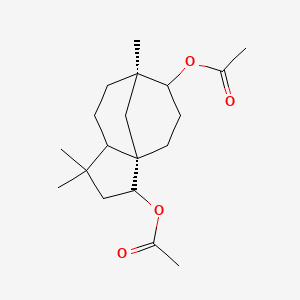
Clovanediol, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clovanediol, diacetate is an organic compound with the chemical formula C19H30O4 and a molecular weight of 322.44 g/mol . It is a white crystalline solid that is soluble in solvents such as ethanol, ether, and chloroform . This compound is used as an intermediate in the synthesis of organic compounds and as a component in pesticides for controlling fungi and pests on crops .
Vorbereitungsmethoden
Clovanediol, diacetate can be synthesized through two primary methods :
Reduction Acylation of Aromatic Hydrocarbons: This method involves the reduction acylation of aromatic hydrocarbons such as safrole.
Esterification of Geraniol: This method involves the esterification reaction of geraniol with acetic anhydride.
Analyse Chemischer Reaktionen
Clovanediol, diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Clovanediol, diacetate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pesticides for agricultural purposes.
Wirkmechanismus
The mechanism of action of Clovanediol, diacetate involves its interaction with specific molecular targets and pathways . It can inhibit the growth of fungi by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to induce apoptosis in fungal cells .
Vergleich Mit ähnlichen Verbindungen
Clovanediol, diacetate is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include:
Clovanediol: The non-acetylated form of this compound.
Artemisene: A sesquiterpenoid with similar antifungal properties.
Turmerone: Another sesquiterpenoid with biological activities.
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Eigenschaften
Molekularformel |
C19H30O4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[(1S,8R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate |
InChI |
InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3/t14?,15?,16?,18-,19+/m1/s1 |
InChI-Schlüssel |
ILEDHMVFQOCEJU-KHBYOQIMSA-N |
Isomerische SMILES |
CC(=O)OC1CC[C@]23C[C@]1(CCC2C(CC3OC(=O)C)(C)C)C |
Kanonische SMILES |
CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


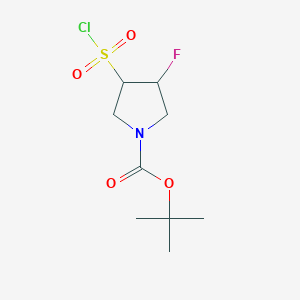

![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)

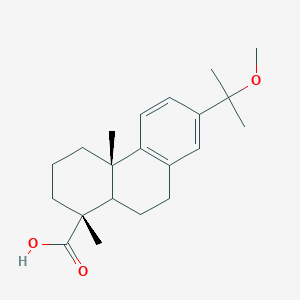
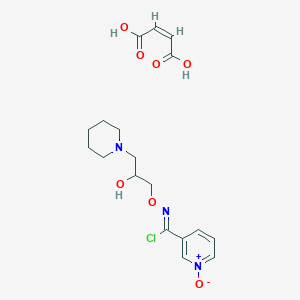
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
